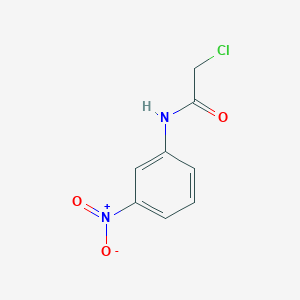

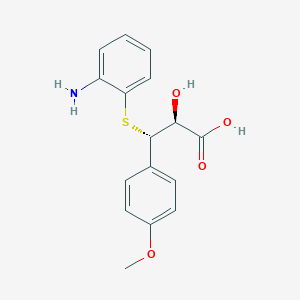

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid

Overview

Description

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid, also known as L-thio-PA, is a synthetic non-proteinogenic amino acid that has been used in a variety of scientific research applications. It is an important component of peptides and proteins, and has been used in medical, biochemical, and physiological research. The purpose of

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis of '(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid' can be achieved through a three-step process involving the protection of the carboxylic acid group, the introduction of the thioether group, and the removal of the protecting group.

Starting Materials

3-(p-methoxyphenyl)lactic acid, o-nitrophenylalanine, thiophenol, diisopropylethylamine, dicyclohexylcarbodiimide, trifluoroacetic acid, ethanol, dichloromethane, triethylamine, N,N-dimethylformamide, N-hydroxysuccinimide, ethyl chloroformate, sodium bicarbonate, sodium chloride, wate

Reaction

Protection of the carboxylic acid group of 3-(p-methoxyphenyl)lactic acid with ethyl chloroformate and diisopropylethylamine in dichloromethane to form the corresponding ethyl ester, Coupling of the protected 3-(p-methoxyphenyl)lactic acid ethyl ester with o-nitrophenylalanine using dicyclohexylcarbodiimide and N-hydroxysuccinimide in N,N-dimethylformamide to form the corresponding amide, Reduction of the nitro group of the resulting amide using trifluoroacetic acid and thiophenol in ethanol to form the corresponding thioether, Removal of the protecting group using sodium bicarbonate and water to obtain the final product '(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid'

Scientific Research Applications

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid has a variety of scientific research applications, including medical, biochemical, and physiological research. It has been used in studies of the structure and function of proteins, as well as in the design of peptides and proteins. It has also been used in the study of enzyme-catalyzed reactions, and in the study of drug metabolism. In addition, (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid has been used in the study of the structure and function of lipids, and in the study of the structure and function of carbohydrates.

Mechanism Of Action

The mechanism of action of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid is not fully understood. However, it is believed that it acts as an enzyme inhibitor, meaning that it binds to certain enzymes and prevents them from carrying out their normal functions. It has also been suggested that it may act as an antioxidant, meaning that it may protect cells from damage caused by free radicals.

Biochemical And Physiological Effects

The biochemical and physiological effects of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid are not fully understood. However, it has been suggested that it may have anti-inflammatory and anti-oxidant effects. In addition, it has been suggested that it may have an effect on the synthesis of proteins and lipids, as well as on the metabolism of carbohydrates.

Advantages And Limitations For Lab Experiments

The use of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. In addition, it is relatively stable and does not break down easily. However, there are some limitations to its use. It is not very soluble in water, and it can be toxic at high concentrations.

Future Directions

There are a variety of potential future directions for the use of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid in scientific research. It could be used to study the structure and function of proteins and peptides, as well as to design new proteins and peptides. It could also be used to study the structure and function of lipids and carbohydrates, as well as to study enzyme-catalyzed reactions and drug metabolism. In addition, it could be used to study the effects of oxidative stress and inflammation, as well as to study the effects of antioxidants. Finally, it could be used to develop new drugs and to improve existing drugs.

properties

IUPAC Name |

(2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-21-11-8-6-10(7-9-11)15(14(18)16(19)20)22-13-5-3-2-4-12(13)17/h2-9,14-15,18H,17H2,1H3,(H,19,20)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQWPNQLSKDWAR-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195201 | |

| Record name | (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid | |

CAS RN |

42399-48-4 | |

| Record name | (αS,βS)-β-[(2-Aminophenyl)thio]-α-hydroxy-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-3-[(o-aminophenyl)thio]-3-(p-methoxyphenyl)lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.